N-(2-fluoro-3-methylbenzyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(2-fluoro-3-methylbenzyl)tetrahydro-2H-pyran-4-amine: is an organic compound with the molecular formula C13H18FNO It is a derivative of tetrahydro-2H-pyran-4-amine, where the amine group is substituted with a 2-fluoro-3-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-3-methylbenzyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with tetrahydro-2H-pyran-4-amine and 2-fluoro-3-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The tetrahydro-2H-pyran-4-amine is dissolved in the solvent, and the base is added to deprotonate the amine group. The 2-fluoro-3-methylbenzyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Workup: After completion of the reaction, the mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological activities, such as anti-inflammatory or anticancer effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-fluoro-3-methylbenzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine
- N-(3-fluoro-2-methylbenzyl)tetrahydro-2H-pyran-4-amine
Comparison:
- Structural Differences: The position of the fluoro and methyl groups on the benzyl ring can influence the compound’s reactivity and interactions with other molecules.
- Unique Properties: N-(2-fluoro-3-methylbenzyl)tetrahydro-2H-pyran-4-amine may exhibit unique biological activities or chemical reactivity compared to its isomers due to the specific arrangement of substituents on the aromatic ring.
Properties
IUPAC Name |
N-[(2-fluoro-3-methylphenyl)methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-3-2-4-11(13(10)14)9-15-12-5-7-16-8-6-12/h2-4,12,15H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPCOEIUGNNVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2CCOCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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